molecular formula C15H17BrN2OS B7003538 N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide

Cat. No.: B7003538
M. Wt: 353.3 g/mol
InChI Key: RUADDLHJOKBXGT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a brominated cyclopropane ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS/c1-14(2,18-12(19)9-8-15(9,3)16)13-17-10-6-4-5-7-11(10)20-13/h4-7,9H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADDLHJOKBXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(C)(C)C2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: The benzothiazole moiety can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-bromoacetamide: Similar structure but lacks the cyclopropane ring.

    2-(1,3-benzothiazol-2-yl)propanamide: Similar structure but lacks the bromine atom and cyclopropane ring.

    N-(1,3-benzothiazol-2-yl)-2-chloro-2-methylcyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide is unique due to the combination of the benzothiazole moiety, brominated cyclopropane ring, and carboxamide group, which confer distinct chemical and biological properties.

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